N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a cyclopropanesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another compound with a similar structure has been reported to be a potent, selective D4 dopamine receptor ligand .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure has been reported to act as a ligand for the D4 dopamine receptor .
Biochemical Pathways
Compounds with similar structures have been reported to affect the biochemical pathways of mycobacterium tuberculosis h37ra and the D4 dopamine receptor .
Pharmacokinetics
Compounds with similar structures have been reported to have been designed with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra and to act as a ligand for the D4 dopamine receptor .
Action Environment
Compounds with similar structures have been reported to have been designed with the intent of altering bacterial cell penetrability affecting permeability-based antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 2-bromoethylcyclopropanesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Thiophene derivatives: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a thiophene ring, piperazine moiety, and cyclopropanesulfonamide group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c18-14(12-3-10-21-11-12)17-8-6-16(7-9-17)5-4-15-22(19,20)13-1-2-13/h3,10-11,13,15H,1-2,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHFFKBCXQCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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